

The Piperidinyl Pyrimidine Scaffold: A Comprehensive Technical Guide to its Biological Activity

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Compound of Interest

Compound Name: 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine

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For Researchers, Scientists, and Drug Development Professionals

The piperidinyl pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the biological properties of these compounds, with a focus on their anticancer and kinase inhibitory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Quantitative Biological Activity Data

The biological activity of various piperidinyl pyrimidine and related pyrido[2,3-d]pyrimidine derivatives has been extensively evaluated against numerous cancer cell lines and protein kinases. The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) and half-maximal growth inhibition (GI₅₀) values, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Piperidinyl Pyrimidine and Related Scaffolds

Compound/Derivative	Cancer Cell Line	Activity (IC50/GI50 in μ M)	Reference Compound
Compound 10a	HCT-116 (Colon Carcinoma)	Highly Cytotoxic	Vinblastine
Compound 10a	HepG-2 (Hepatocellular Carcinoma)	Highly Cytotoxic	Vinblastine
Pyrido[2,3-d]pyrimidine 4	MCF-7 (Breast Cancer)	0.57	Doxorubicin
Pyrido[2,3-d]pyrimidine 11	MCF-7 (Breast Cancer)	1.31	Doxorubicin
Pyrido[2,3-d]pyrimidine 4	HepG2 (Liver Cancer)	1.13	Doxorubicin
Pyrido[2,3-d]pyrimidine 11	HepG2 (Liver Cancer)	0.99	Doxorubicin
Pyrimidine-5-carbonitrile 57	MCF-7 (Breast Cancer)	3.37	Erlotinib
Pyrimidine-5-carbonitrile 57	A549 (Lung Cancer)	3.04	Erlotinib
Pyrimidine-5-carbonitrile 57	HepG-2 (Hepatocellular Carcinoma)	4.14	Erlotinib
Pyrimidine-5-carbonitrile 57	HCT-116 (Colorectal Carcinoma)	2.4	Erlotinib
Indazol-pyrimidine 75	MCF-7, A549, Caco2	1.629	Staurosporine
Indazol-pyrimidine 76	MCF-7, A549, Caco2	1.841	Staurosporine
Pyrazolo[3,4-d]pyrimidine 12c	UO-31 (Renal Cancer)	0.87	Sunitinib, Sorafenib

Pyrazolo[3,4-d]pyrimidine 15	MV4-11 (Leukemia)	0.127	-
Pyrazolo[3,4-d]pyrimidine 15	OVCAR5 (Ovarian Cancer)	0.150	-
Pyrazolo[3,4-d]pyrimidinone 4a	HCT116 (Colorectal), HepG2 (Hepatocellular)	Potent	Roscovitine

Table 2: Kinase Inhibitory Activity of Piperidinyl Pyrimidine and Related Scaffolds

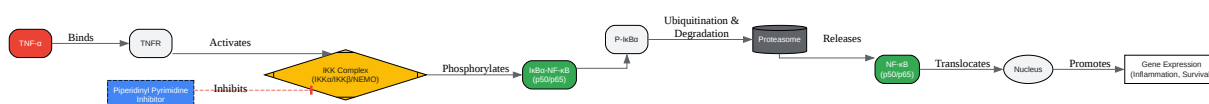
Compound/Derivative	Target Kinase	Inhibitory Activity (IC50 in nM)
Compound 17 (Piperidinyl aminopyrimidine)	IKK-2	1300
Benzamido-pyrimidine 16	IKK-2	40
Benzamido-pyrimidine 24	IKK-2	25
Pyrido[2,3-d]pyrimidine 4	PIM-1	11.4
Pyrido[2,3-d]pyrimidine 10	PIM-1	17.2
Pyrazolo[3,4-d]pyrimidinone 4a	CDK2	210
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine 15	CDK2	5
PD180970 (Pyrido[2,3-d]pyrimidine)	p210Bcr-Abl (in vivo)	170
PD180970 (Pyrido[2,3-d]pyrimidine)	p210Bcr-Abl (in vitro)	5
PD180970 (Pyrido[2,3-d]pyrimidine)	Abl tyrosine kinase	2.2
Pyrazolo[3,4-d]pyrimidine 4	EGFR Tyrosine Kinase	54
Pyrazolo[3,4-d]pyrimidine 15	EGFR Tyrosine Kinase	135
Pyrazolo[3,4-d]pyrimidine 16	EGFR Tyrosine Kinase	34

Key Signaling Pathways

The biological effects of piperidinyl pyrimidine scaffolds are often mediated through their interaction with critical cellular signaling pathways, primarily those involved in inflammation and cancer progression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival.[1] Piperidinyl pyrimidine derivatives have been identified as potent inhibitors of I κ B kinase (IKK), a key enzyme in the canonical NF- κ B pathway.[2][3] Inhibition of IKK prevents the phosphorylation and subsequent degradation of I κ B α , thereby sequestering NF- κ B in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory and pro-survival gene expression.[1][4]

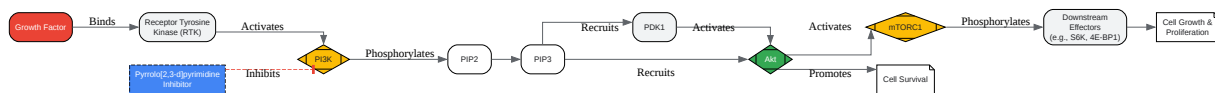


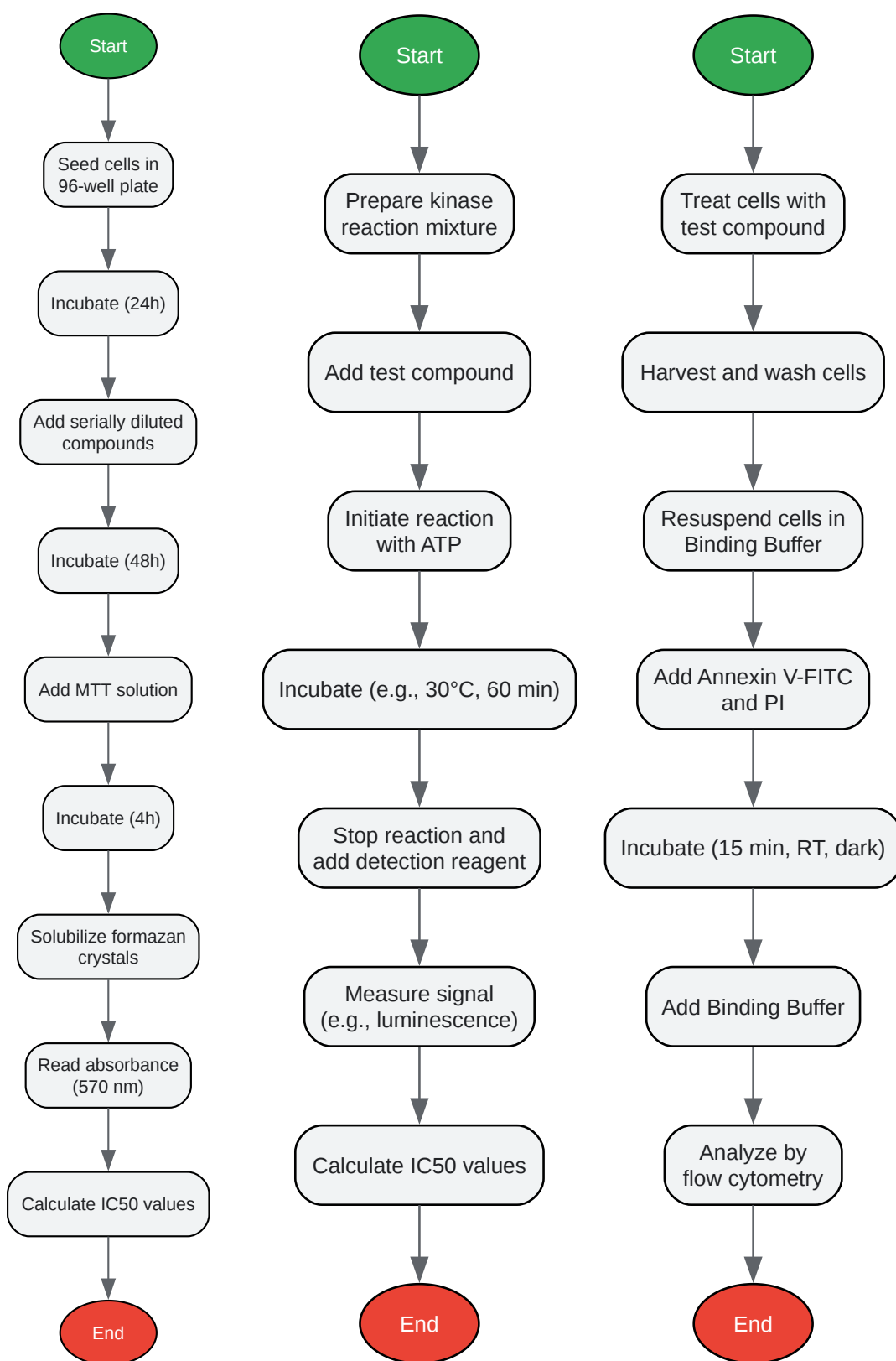
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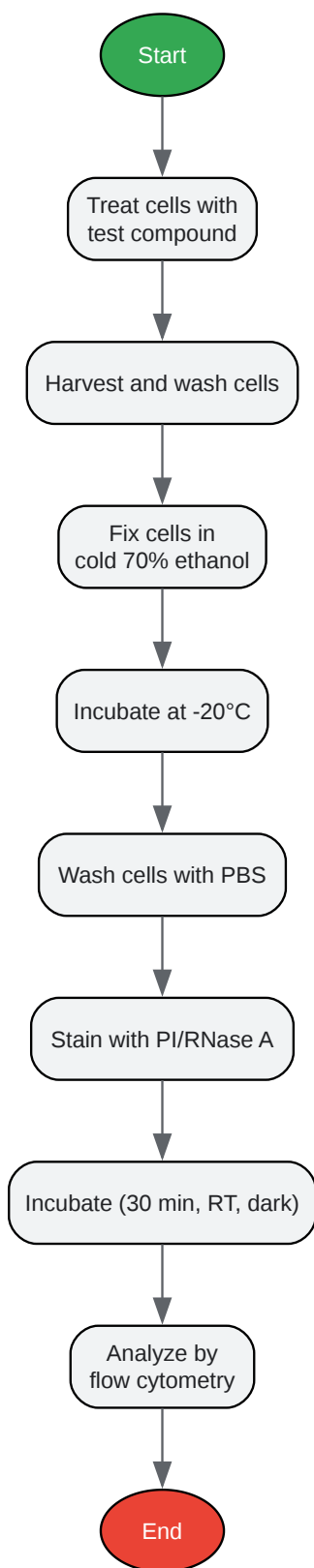
Caption: Inhibition of the NF- κ B signaling pathway by piperidinyl pyrimidine scaffolds.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[5][6] Dysregulation of this pathway is a common feature in many cancers.[5] Pyrrolo[2,3-d]pyrimidine derivatives have been developed as inhibitors of PI3K and mTOR, demonstrating the potential of this scaffold to target this critical oncogenic pathway.[7][8] By inhibiting PI3K, these compounds prevent the phosphorylation and activation of Akt, which in turn leads to the deactivation of downstream effectors like mTOR, ultimately resulting in decreased cell proliferation and survival.







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